

Physicochemical Profile of 1,2-Dichloro-3-iodobenzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,2-Dichloro-3-iodobenzene

Cat. No.: B1582814

[Get Quote](#)

1,2-Dichloro-3-iodobenzene is a polysubstituted benzene derivative with the chemical formula $C_6H_3Cl_2I$.^{[1][2][3]} It serves as a versatile intermediate in organic synthesis, including the development of pharmaceutical compounds and agrochemicals.^[1] An accurate understanding of its physical properties is the first step in its effective utilization.

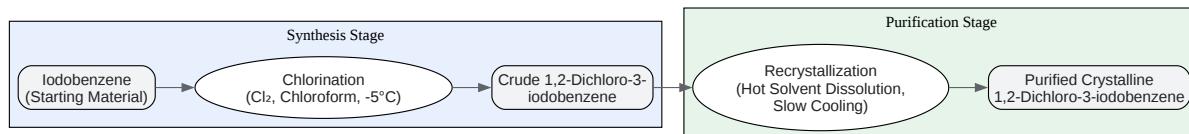
The melting point is a highly sensitive indicator of purity. For a crystalline solid, a sharp melting range close to the literature value typically signifies a high degree of purity. Conversely, the presence of impurities will cause a depression and broadening of the melting range.^[4]

Table 1: Key Physicochemical Properties of **1,2-Dichloro-3-iodobenzene**

Property	Value	Source(s)
CAS Number	2401-21-0	[1] [2] [3] [5] [6] [7] [8]
Molecular Formula	C ₆ H ₃ Cl ₂ I	[1] [2] [3] [5] [7]
Molecular Weight	272.89 g/mol	[2] [3] [5] [7]
Appearance	White to off-white or yellow crystalline solid/mass.	[1] [5] [7]
Melting Point	33 °C to 38 °C	[6] [7]
35-36 °C (lit.)	[5] [8]	
Boiling Point	123-126 °C at 20 mmHg	[5]
121-123 °C at 16 mmHg	[6]	
Solubility	Sparingly soluble in water.	[1] [5]

Synthesis and Purification: The Prerequisite for Accurate Measurement

The fidelity of a melting point determination is directly contingent on the purity of the sample. Therefore, understanding the synthesis and subsequent purification of **1,2-dichloro-3-iodobenzene** is crucial.


Synthesis Pathway

A common synthetic route involves the direct chlorination of iodobenzene.[\[5\]](#) In this electrophilic aromatic substitution reaction, chlorine gas is bubbled through a solution of iodobenzene, typically in a solvent like chloroform, at reduced temperatures to yield the dichlorinated product.[\[5\]](#)[\[9\]](#)

Purification by Recrystallization

For obtaining a sample suitable for analytical characterization, purification is essential. Recrystallization is the gold standard for purifying solid organic compounds.[\[10\]](#)[\[11\]](#)[\[12\]](#) The principle relies on the differential solubility of the compound and impurities in a chosen solvent

at different temperatures.[11][12][13] The crude solid is dissolved in a minimum amount of a hot solvent, and upon slow cooling, the purified compound crystallizes, leaving impurities behind in the mother liquor.[11][12][13]

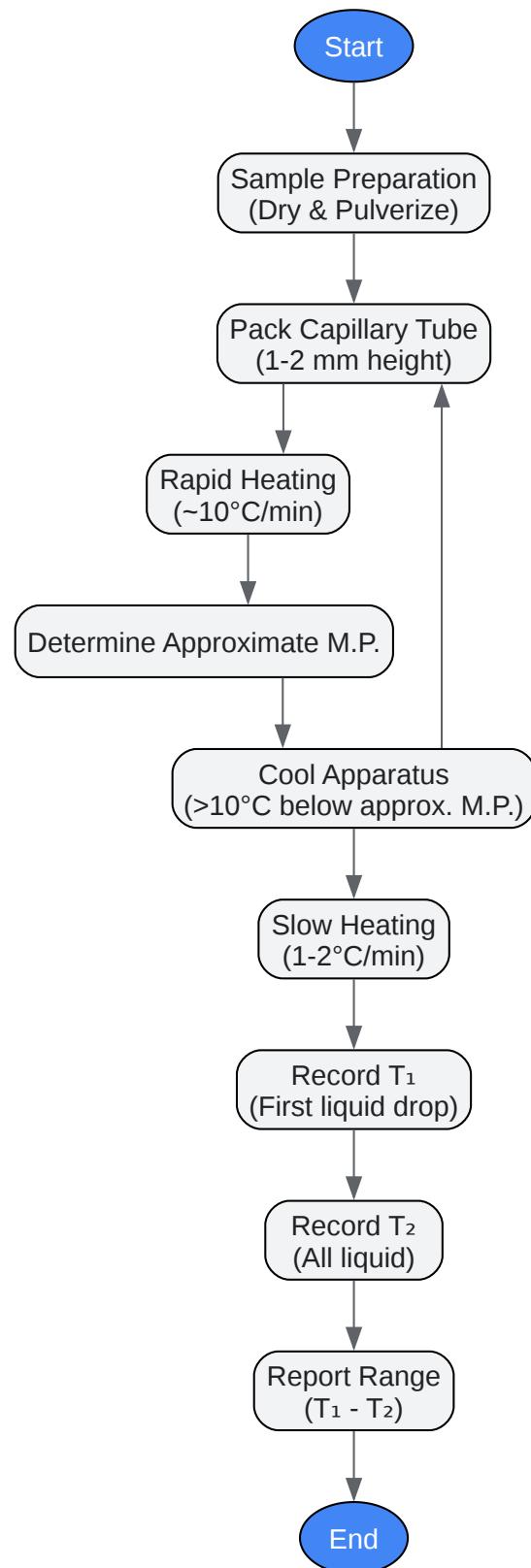
[Click to download full resolution via product page](#)

Caption: Synthesis and Purification Workflow for **1,2-Dichloro-3-iodobenzene**.

The Core Principle: Melting Point Theory

The melting point of a pure, crystalline solid is the temperature at which it transitions from the solid to the liquid phase at atmospheric pressure.[4][14] At this temperature, the solid and liquid phases exist in equilibrium. This transition requires energy to overcome the intermolecular forces holding the crystal lattice together.[4]

For pure substances, this transition occurs over a very narrow temperature range, often less than 1°C. However, the presence of even small amounts of miscible impurities disrupts the crystal lattice, resulting in a lower and broader melting point range.[4] This phenomenon, known as melting point depression, is a colligative property and provides a reliable method for assessing purity.


Experimental Protocol for Melting Point Determination

Accurate and reproducible melting point determination requires a meticulous and systematic approach. Modern digital melting point apparatuses offer precise temperature control and observation.[14]

Step-by-Step Methodology

- Sample Preparation:
 - Ensure the purified **1,2-dichloro-3-iodobenzene** sample is completely dry.
 - Place a small amount of the crystalline solid on a clean, dry watch glass.
 - Finely crush the crystals into a powder using a spatula to ensure uniform heat transfer within the sample.[15]
- Capillary Tube Packing:
 - Take a capillary tube sealed at one end.[4]
 - Tap the open end of the capillary into the powdered sample. A small amount of the solid will enter the tube.
 - Invert the tube and gently tap it on a hard surface to pack the solid tightly into the sealed end.[16]
 - The packed sample height should be approximately 1-2 mm.[4][15] An excessive amount of sample can lead to an artificially broad melting range.[4]
- Apparatus Setup and Initial Determination:
 - Place the packed capillary tube into the heating block of the melting point apparatus.[16]
 - Set a rapid heating rate (e.g., 10°C/min) to quickly determine an approximate melting point.[16] This saves time and establishes the temperature region of interest.
- Accurate Determination:
 - Allow the apparatus to cool to at least 10-15°C below the approximate melting point.
 - Use a fresh capillary with a new sample for the accurate measurement. Never re-melt a sample, as decomposition may have occurred.[4]

- Set a slow heating rate of approximately 1-2°C per minute as you approach the expected melting point.[\[16\]](#) This slow rate is critical for allowing the system to remain in thermal equilibrium, ensuring an accurate reading.
- Record T_1 : The temperature at which the first drop of liquid appears.
- Record T_2 : The temperature at which the last crystal melts and the entire sample is a clear liquid.
- The melting point is reported as the range $T_1 - T_2$.
- Repeatability:
 - Conduct at least two careful determinations. Consistent values confirm the accuracy of the measurement.

[Click to download full resolution via product page](#)

Caption: Standard Operating Procedure for Melting Point Determination.

Data Interpretation and Troubleshooting

The interpretation of the melting point range provides direct insight into the sample's purity.

- **Pure Sample:** A sharp melting range (e.g., 0.5-1.5°C) that aligns with the literature value (33-38°C) indicates high purity.
- **Impure Sample:** A depressed (lower) and broad (greater than 2°C) melting range is a clear sign of impurities.

Table 2: Troubleshooting Common Melting Point Issues

Observation	Potential Cause	Recommended Action
Broad Melting Range (>2°C)	Impure sample; heating rate too fast; poor packing of capillary.	Purify the sample (e.g., recrystallization); repeat with a slower heating rate; ensure the sample is tightly packed.
Sample Decomposes (Darkens)	Compound is thermally unstable.	Record the decomposition temperature. A vacuum melting point apparatus may be required for an accurate reading.
Inconsistent Results	Thermometer/apparatus not calibrated; inconsistent sample packing or heating rate.	Calibrate the apparatus with known standards; adhere strictly to the standardized protocol.

Safety and Handling

1,2-Dichloro-3-iodobenzene must be handled with appropriate safety precautions. It is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[1][7][17]

- **Personal Protective Equipment (PPE):** Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[17][18]

- Handling: Use this chemical in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[1][17] Avoid contact with skin and eyes.[17]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, protected from light.[1][7][17]

Conclusion

The melting point of **1,2-dichloro-3-iodobenzene** is a fundamental thermophysical property, with a literature value typically cited between 33°C and 38°C. Its accurate determination is a non-negotiable step in quality control, serving as a reliable proxy for purity. By employing proper synthesis, rigorous purification via recrystallization, and a meticulous experimental technique, researchers can confidently characterize this important chemical intermediate, ensuring the integrity and reproducibility of their scientific endeavors.

References

- **1,2-Dichloro-3-iodobenzene** CAS#: 2401-21-0 - ChemicalBook. (URL: [\(1\)](#))
- **1,2-Dichloro-3-iodobenzene**, 98+%, Thermo Scientific 10 g | Buy Online. (URL: [\(2\)](#))
- Melting point determin
- **1,2-Dichloro-3-iodobenzene** | 2401-21-0 | TCI AMERICA. (URL: [\(3\)](#))
- experiment (1)
- Determination Of Melting Point Of An Organic Compound - BYJU'S. (URL: [\(4\)](#))
- Determin
- Video: Melting Point Determination of Solid Organic Compounds - JoVE. (URL: [\(5\)](#))
- **1,2-Dichloro-3-iodobenzene** 2401-21-0 wiki - Guidechem. (URL: [\(6\)](#))
- **1,2-Dichloro-3-iodobenzene**(2401-21-0) - Chemsoc. (URL: [\(7\)](#))
- **1,2-Dichloro-3-iodobenzene** | C6H3Cl2I | CID 75459 - PubChem. (URL: [\(8\)](#))
- SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: [\(9\)](#))
- iodobenzene dichloride - Organic Syntheses Procedure. (URL: [\(10\)](#))
- **1,2-Dichloro-3-iodobenzene**(2401-21-0) 1H NMR spectrum - ChemicalBook. (URL: [\(11\)](#))
- 2401-21-0(**1,2-Dichloro-3-iodobenzene**) Product Description - ChemicalBook. (URL: [\(12\)](#))
- SAFETY D
- Iodobenzene dichloride - Wikipedia. (URL: [\(13\)](#))
- **1,2-Dichloro-3-iodobenzene** | CAS 2401-21-0 | SCBT. (URL: [\(14\)](#))
- **1,2-Dichloro-3-iodobenzene** - Chlorinated Benzene Manufacturer in China. (URL: [\(15\)](#))
- Recrystallization and Crystalliz
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (URL: [\(16\)](#))

- 2.
- Recrystalliz
- Synthesis, Distillation, & Recrystalliz

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Page loading... [wap.guidechem.com]
- 2. 1,2-Dichloro-3-iodobenzene | C6H3Cl2I | CID 75459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. 1,2-Dichloro-3-iodobenzene CAS#: 2401-21-0 [m.chemicalbook.com]
- 6. 1,2-Dichloro-3-iodobenzene, 98+%, Thermo Scientific 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 7. 1,2-Dichloro-3-iodobenzene | 2401-21-0 | TCI AMERICA [tcichemicals.com]
- 8. 1,2-Dichloro-3-iodobenzene | CAS#:2401-21-0 | Chemsric [chemsrc.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. mt.com [mt.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 14. pennwest.edu [pennwest.edu]
- 15. byjus.com [byjus.com]
- 16. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 17. WERCS Studio - Application Error [assets.thermofisher.com]
- 18. fishersci.com [fishersci.com]

- To cite this document: BenchChem. [Physicochemical Profile of 1,2-Dichloro-3-iodobenzene]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1582814#1-2-dichloro-3-iodobenzene-melting-point>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com